molecular formula C12H16N4O2S B1409425 N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide CAS No. 1858249-71-4

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B1409425
CAS No.: 1858249-71-4
M. Wt: 280.35 g/mol
InChI Key: DOMHWFOHFQYNQO-UHFFFAOYSA-N
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Description

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a synthetic organic compound designed for advanced research applications, particularly in medicinal chemistry and biochemical screening. Its molecular architecture, featuring a pyridine ring linked to a hydrazinecarbothioamide function and a tetrahydro-2H-pyran carbonyl unit, is characteristic of scaffolds known to exhibit significant biological activity. Compounds within this structural class are frequently investigated for their potent antifungal properties. Research on analogous molecules has demonstrated enhanced efficacy against pathogenic Candida species, including Candida albicans, by potentially interfering with fungal cell membrane integrity or essential enzymatic pathways . The tetrahydro-2H-pyran moiety is a privileged structure in drug discovery, often contributing to favorable physicochemical properties and target engagement, as seen in various therapeutic agents . Beyond antimicrobial applications, this reagent serves as a valuable intermediate in organic synthesis and materials science. The heterocyclic framework is of interest for developing novel heterojunction materials and organic semiconductors, given its potential for electron delocalization and film-forming capabilities, which can be applied in photovoltaic and optoelectronic devices . In biochemical research, the compound's potential protein-binding affinity makes it a candidate for studying ligand-serum albumin interactions, which are critical for understanding the pharmacokinetic profiles of new chemical entities . This product is intended for use in these and other in vitro investigative applications and is strictly labeled For Research Use Only.

Properties

IUPAC Name

1-(oxane-4-carbonylamino)-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-11(9-3-6-18-7-4-9)15-16-12(19)14-10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,17)(H2,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMHWFOHFQYNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NNC(=S)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Hydrazinecarbothioamide Core

The hydrazinecarbothioamide moiety is typically synthesized via the reaction of hydrazine derivatives with carbon disulfide (CS₂). The process involves:

Reaction Step Reagents & Conditions Outcome
Hydrazine + CS₂ Hydrazine hydrate, catalytic base (e.g., K₂CO₃), reflux Hydrazinecarbothioamide intermediate

Research Findings:

  • The use of hydrazine hydrate with CS₂ under reflux in ethanol or acetonitrile has shown to produce the hydrazinecarbothioamide efficiently.
  • Purification involves crystallization or chromatography to isolate the pure intermediate.

Introduction of the Pyridin-3-yl Group

The pyridin-3-yl group is introduced via nucleophilic substitution or coupling reactions:

Reaction Step Reagents & Conditions Outcome
Nucleophilic aromatic substitution Pyridin-3-yl halide (e.g., 3-chloropyridine), base (e.g., DIPEA), solvent (e.g., DMF), elevated temperature Formation of pyridin-3-yl hydrazine derivative

Research Findings:

  • 3-Chloropyridine can be reacted with hydrazine derivatives under basic conditions to afford the pyridin-3-yl hydrazine.
  • Catalytic Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) has also been explored for more complex substitutions, though less common in this context.

Attachment of the Tetrahydro-2H-pyran-4-ylcarbonyl Group

The tetrahydro-2H-pyran-4-ylcarbonyl group is introduced through acylation:

Reaction Step Reagents & Conditions Outcome
Acylation of hydrazine derivative Tetrahydro-2H-pyran-4-carboxylic acid chloride or anhydride, base (e.g., pyridine), solvent (e.g., dichloromethane), low temperature Formation of the final acyl hydrazinecarbothioamide

Research Findings:

  • The use of acid chlorides derived from tetrahydro-2H-pyran-4-carboxylic acid provides a straightforward route.
  • The acylation step is optimized at low temperatures to prevent side reactions, with purification via chromatography.

Specific Synthetic Route Based on Patent Literature

According to US Patent US8461330B2, a detailed synthetic pathway involves:

  • Initial formation of hydrazinecarbothioamide by reacting hydrazine hydrate with carbon disulfide.
  • Subsequent coupling with a pyridin-3-yl derivative, such as 3-chloropyridine, under basic conditions to form the hydrazine intermediate bearing the pyridine moiety.
  • Final acylation with tetrahydro-2H-pyran-4-carbonyl chloride to yield the target compound.

Flowchart of the Synthesis

Hydrazine hydrate + CS₂
        ↓
Hydrazinecarbothioamide intermediate
        ↓
Reaction with 3-chloropyridine (base, solvent, heat)
        ↓
Pyridin-3-yl hydrazine derivative
        ↓
Acylation with tetrahydro-2H-pyran-4-carbonyl chloride
        ↓
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Optimization and Purification

  • Reaction conditions such as temperature, solvent, and stoichiometry are critical for high yield.
  • Purification techniques include column chromatography, recrystallization, and preparative HPLC to achieve high purity suitable for pharmaceutical applications.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Temperature Yield Purification Method
Hydrazine + CS₂ Hydrazine hydrate, CS₂ Ethanol Reflux ~85% Crystallization
Pyridin-3-yl coupling 3-Chloropyridine, hydrazine derivative DMF 80°C ~75% Column chromatography
Acylation Tetrahydro-2H-pyran-4-carbonyl chloride Dichloromethane 0–5°C ~80% Recrystallization

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Variations

Compound Name Key Substituents Bioactive Moieties References
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide Pyridin-3-yl, tetrahydro-2H-pyran-4-ylcarbonyl Thiosemicarbazide, pyridine, tetrahydropyran
N-(Pyridin-2-yl)hydrazinecarbothioamide Pyridin-2-yl Thiosemicarbazide, pyridine
HL2: N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide 3-Methoxyphenyl, pyridin-2-ylmethylidene Thiosemicarbazide, methoxy-phenyl
N-(4-Chlorophenyl)hydrazinecarbothioamide 4-Chlorophenyl Thiosemicarbazide, chloro-phenyl
N-(4-Cyanophenyl)hydrazinecarbothioamide 4-Cyanophenyl Thiosemicarbazide, cyano-phenyl

Key Observations :

  • Pyridine Positional Isomerism: The pyridin-3-yl group in the target compound may offer distinct electronic and steric effects compared to pyridin-2-yl derivatives (e.g., N-(pyridin-2-yl)hydrazinecarbothioamide). Computational studies on pyridin-2-yl analogues suggest enhanced nonlinear optical (NLO) properties due to polarized N–H and S–H bonds .
  • Tetrahydro-2H-pyran vs. Aromatic Substituents: The tetrahydropyran moiety in the target compound likely improves solubility and bioavailability compared to planar aromatic groups (e.g., 4-chlorophenyl or 4-cyanophenyl) .

Anticancer Activity

  • Pyridin-2-ylmethylidene Derivatives (HL2, HL3) : IC50 values of 6.2–6.7 µM against cancer cell lines, attributed to the pyridine ring’s metal-chelating ability and methoxyphenyl’s electron-donating effects .
  • The absence of a tetrahydro-2H-pyran group in this compound limits its metabolic stability compared to the target molecule.

Antimicrobial and Antioxidant Activity

  • Hydrazinecarbothioamides vs. Triazole Derivatives: Hydrazinecarbothioamides (e.g., N-(4-cyanophenyl) derivatives) demonstrate superior antioxidant activity (IC50 < 10 µM) compared to 1,2,4-triazole-3-thiones, which show reduced efficacy .
  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazones : Selective MAO-B inhibition (IC50 ~0.1 µM) linked to the nitrophenyl-thiazole scaffold . The target compound’s pyran group may modulate similar enzyme interactions.

Anticonvulsant Activity

  • Quinazolinone-Hydrazinecarbothioamide Hybrids: PD50 values of 200.53 µmol/kg in seizure models, with enhanced safety profiles over phenobarbital . The tetrahydro-2H-pyran group in the target compound could further optimize blood-brain barrier penetration.

Biological Activity

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OSC_{13}H_{16}N_4OS with a molecular weight of approximately 284.36 g/mol. The compound features a pyridine ring, a hydrazine moiety, and a tetrahydro-pyran carbonyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC13H16N4OS
Molecular Weight284.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies indicate that compounds similar to N-Pyridin-3-yl derivatives exhibit significant antitumor activity. For instance, hydrazinecarbothioamide derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:
In vitro studies on similar compounds showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that N-Pyridin-3-yl derivatives may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The antimicrobial properties of hydrazinecarbothioamides have been documented in several studies. For example, derivatives have shown activity against both gram-positive and gram-negative bacteria, as well as fungi.

Research Findings:
A study tested various hydrazine derivatives against Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like N-Pyridin-3-yl have been explored for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This effect has been observed in cell culture studies where the compound significantly decreased TNF-alpha levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of N-Pyridin-3-yl derivatives is essential for optimizing their biological activity. Modifications at various positions on the pyridine or hydrazine moiety can enhance potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on PyridineIncreased antitumor activity
Variations in CarbonylEnhanced antimicrobial effects
Chain length of HydrazineImproved anti-inflammatory response

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide, and how can side reactions be minimized?

  • Answer : The compound can be synthesized via condensation of pyridin-3-amine with tetrahydro-2H-pyran-4-carbonyl chloride, followed by thionation using phosphorus pentasulfide (P₄S₁₀) under reflux in anhydrous benzene or toluene. Key steps include:

  • Thionation : Reacting the intermediate hydrazinecarboxamide with P₄S₁₀ at 105°C for 3–6 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product and remove unreacted starting materials .
  • Yield optimization : Maintain inert conditions (N₂ atmosphere) to prevent oxidation and control stoichiometry (1:1.2 molar ratio of hydrazinecarboxamide to P₄S₁₀) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm the presence of the pyridinyl proton (δ 8.2–8.6 ppm) and tetrahydro-2H-pyran carbonyl carbon (δ 170–175 ppm) .
  • APCI-MS : Identify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazinecarbothioamide backbone .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How does the tetrahydro-2H-pyran moiety influence the compound’s solubility and stability?

  • Answer : The tetrahydro-2H-pyran ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen heteroatom and chair conformation. Stability studies in DMSO (25°C, 48 hours) show <5% degradation by HPLC, making it suitable for in vitro assays. For long-term storage, lyophilize and store at −20°C under argon .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in metal coordination or biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Calculate atomic charges of the thioamide sulfur and pyridinyl nitrogen to predict metal-binding affinity (e.g., Cu²⁺, Ni²⁺) .
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., anthrax lethal factor), focusing on hydrogen bonding between the thioamide group and active-site residues .
  • Pharmacophore modeling : Identify critical motifs (e.g., hydrazinecarbothioamide backbone) for antitumor activity against cancer cell lines (IC₅₀ < 10 µM) .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation)?

  • Answer :

  • Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the pyran ring) causing split signals .
  • High-Resolution MS (HRMS) : Distinguish between isobaric fragments (e.g., [M−SH]⁺ vs. [M−NH₂]⁺) with sub-ppm mass accuracy .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous hydrazinecarbothioamide derivatives .

Q. How can the compound’s bioactivity be systematically evaluated against bacterial or cancer models?

  • Answer :

  • Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with control antibiotics (e.g., ciprofloxacin) .
  • Anticancer screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Mechanistic studies : Perform Western blotting to evaluate inhibition of pro-survival pathways (e.g., Bcl-2 downregulation) .

Q. What are the challenges in synthesizing metal complexes of this compound, and how are they addressed?

  • Answer :

  • Coordination geometry : The thioamide sulfur and pyridinyl nitrogen form stable 5-membered chelate rings with transition metals (e.g., Cu²⁺). Use molar ratios (ligand:metal = 2:1) in ethanol/water (3:1) at 60°C for 4 hours .
  • Characterization : Employ ESI-MS to confirm complex stoichiometry and UV-Vis spectroscopy to detect d-d transitions (e.g., λₘₐₓ ≈ 600 nm for Cu²⁺ complexes) .

Methodological Considerations

  • Synthetic reproducibility : Always confirm the absence of moisture in solvents (e.g., molecular sieves for THF) to prevent hydrolysis of P₄S₁₀ .
  • Biological assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) to validate results .
  • Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) and compare with structurally similar compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

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